フェネチルシンナメート

概要

説明

Cinnamic Acid Phenethyl Ester is a natural product found in Alnus firma, Friesodielsia velutina, and other organisms with data available.

科学的研究の応用

シンナマミドの合成

フェネチルシンナメートは、シンナマミドの合成に使用できます . メチルシンナメートとフェネチルアミンからシンナマミドを合成するための非常に効率的な方法が開発されました . この方法は、短い滞留時間、穏やかな反応条件、反応過程の容易な制御、および触媒のリサイクルまたは再利用能力を特徴としています .

抗炎症および鎮痛活性

フェネチルシンナメートから合成できるシンナマミドのいくつかの誘導体は、抗炎症および/または鎮痛活性を示しています . これにより、フェネチルシンナメートは、新しい抗炎症剤の開発において貴重な化合物となります。

抗菌活性

フェネチルシンナメート誘導体は、病原性真菌および細菌に対して抗菌活性を示しています . たとえば、フェネチルシンナメートの誘導体であるブチルシンナメートは、試験したすべての菌株に対して最も強力な化合物であることがわかりました .

エルゴステロールとの相互作用

特定のフェネチルシンナメート誘導体は、真菌の細胞膜の成分であるエルゴステロールと直接相互作用できます . この相互作用は、真菌の細胞壁と膜の完全性を破壊し、真菌の死につながる可能性があります .

抗酸化活性

フェネチルシンナメートの成分である桂皮酸は、抗酸化活性を示すことがわかっています . これにより、フェネチルシンナメートは、抗酸化サプリメントまたは薬剤の開発における潜在的な成分となります。

フレーバーおよびフレグランス剤

作用機序

Target of Action

Phenethyl cinnamate, a derivative of cinnamic acid, has been found to exhibit antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . In particular, it has been suggested that the compound interacts with ergosterol present in the fungal plasma membrane and with the cell wall . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death .

Mode of Action

Phenethyl cinnamate interacts directly with its targets, leading to changes in their structure and function . For instance, it has been suggested that the compound interacts directly with ergosterol in the fungal plasma membrane, disrupting its structure . This disruption can lead to increased permeability of the membrane, leakage of cellular contents, and ultimately cell death .

Biochemical Pathways

Phenethyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism . The disruption of this pathway by phenethyl cinnamate can affect the synthesis of these compounds, potentially leading to various downstream effects.

Pharmacokinetics

Its solubility can be affected by pH, being more soluble in an alkaline environment . These properties can influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of phenethyl cinnamate’s action primarily involve the disruption of cell membranes in targeted organisms . By interacting with ergosterol in fungal cell membranes, phenethyl cinnamate can increase membrane permeability, leading to leakage of cellular contents and cell death . This gives the compound its antimicrobial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenethyl cinnamate. For instance, its solubility and thus its bioavailability can be affected by pH . Additionally, temperature, light, and pH need to be kept constant to ensure the quality of the compound . Understanding these factors can help optimize the use of phenethyl cinnamate in various applications.

Safety and Hazards

将来の方向性

Phenethyl cinnamate has been investigated as an alternative plasticizer for polyvinyl chloride (PVC) films . It has also been evaluated for its antimicrobial activity, suggesting potential uses in the medical field . The Flavor and Extract Manufacturers Association (FEMA) has updated use levels and food categories for this flavor ingredient .

特性

IUPAC Name |

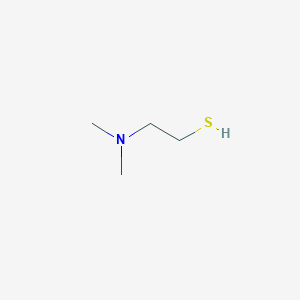

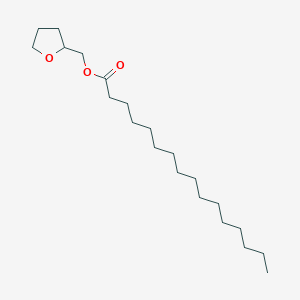

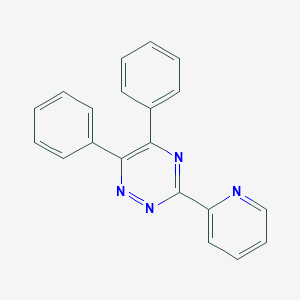

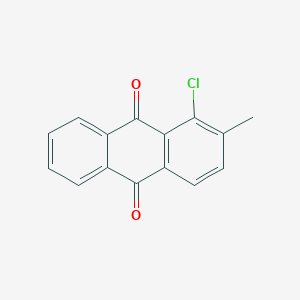

2-phenylethyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQVZIANGRDJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047605 | |

| Record name | Phenethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-53-7 | |

| Record name | Phenethyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of phenethyl cinnamate and what are some of its key spectroscopic properties?

A1: Phenethyl cinnamate [(2E)-3-phenylprop-2-en-1-yl 3-phenylprop-2-enoate] possesses a trans double bond within its structure. Spectroscopically, its UV spectrum shows a maximum absorption at 278 nm with a molar absorptivity (ε) of 26800 in methylene chloride. [] Infrared (IR) spectroscopy reveals a characteristic absorption band at 1640 cm-1, attributed to the trans double bond. []

Q2: How does oxygen affect the photocrosslinking of poly-p-vinyl phenethyl cinnamate?

A2: Research indicates that oxygen inhibits the photocrosslinking process of poly-p-vinyl phenethyl cinnamate. [] Specifically, the rate of disappearance of the trans double bond (as measured by IR spectroscopy) is inversely proportional to the concentration of oxygen present during the initial stages of UV irradiation. This suggests that oxygen may be quenching excited states or reacting with radical intermediates involved in the crosslinking mechanism. []

Q3: Can the photocrosslinking of poly-p-vinyl phenethyl cinnamate be enhanced, and if so, how?

A4: Yes, the addition of photosensitizers that are effective for cinnamoyl photopolymers can enhance the photocrosslinking rate of poly-p-vinyl phenethyl cinnamate. [] This suggests that energy transfer mechanisms from the sensitizer to the polymer may be involved in accelerating the crosslinking process.

Q4: What happens to the trans double bond of phenethyl cinnamate upon UV irradiation in the solid state?

A5: NMR studies on irradiated solid phenethyl trans cinnamate reveal that the trans double bonds completely disappear. [] This disappearance is accompanied by photoisomerization, likely forming the cis isomer. The research doesn't elaborate on further reactions or product formation beyond this isomerization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)